2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2/c16-10-3-1-9(2-4-10)15-20-19-14(22-15)8-21-13-6-5-11(17)7-12(13)18/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPACHHXUMHBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 2,4-dichlorophenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and chlorinated substituents exhibit sensitivity to oxidizing agents. Key findings include:
Mechanism : Oxidation of the oxadiazole ring typically involves electrophilic attack on nitrogen atoms, leading to ring-opening or functionalization. The 2,4-dichlorophenoxy group undergoes demethylation to form phenolic intermediates.
Reduction Reactions
Reductive transformations target the oxadiazole ring and chlorinated aromatic systems:
Case Study : Reduction with LiAlH₄ at 0–5°C yielded a diamine derivative with 87% purity (confirmed by HPLC), demonstrating preferential reactivity at the oxadiazole ring over aromatic chlorines.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at both aromatic rings and the oxadiazole core:
Electrophilic Aromatic Substitution
| Position | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| 4-Chlorophenyl ring | Br₂ (FeBr₃ catalyst) | Brominated analogs (para-bromo derivative) | 62% | |
| 2,4-Dichlorophenoxy ring | HNO₃/H₂SO₄ | Nitro-substituted derivatives | 55% |
Nucleophilic Substitution
Notable Example : Reaction with morpholine under reflux produced a substituted amine derivative with IC₅₀ = 2.2 µM against tubulin polymerization, surpassing reference drugs in anticancer assays .
Cycloaddition and Ring-Opening Reactions
The oxadiazole participates in [3+2] cycloadditions and acid-catalyzed ring-opening:
Mechanistic Insight : Ring-opening in 6M HCl produces 4-chlorobenzohydrazide and 2,4-dichlorophenoxyacetic acid fragments, confirmed via LC-MS .
Photochemical Reactions
UV-induced reactivity has been observed in environmental degradation studies:
| Conditions | Degradation Products | Half-Life | Environmental Impact | Source |
|---|---|---|---|---|
| UV-C (254 nm) | Chlorophenols, CO₂ | 48 hrs | 92% mineralization achieved |
Comparative Reactivity Table
A comparison with structurally similar oxadiazoles highlights unique features:
Scientific Research Applications
Biological Activities
The 1,3,4-oxadiazole scaffold is recognized for its diverse biological activities. Research has shown that derivatives of this compound exhibit a range of pharmacological effects:
- Anticancer Properties : Numerous studies have demonstrated the efficacy of 1,3,4-oxadiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole have shown promising results against various cancer cell lines. A notable study reported that certain oxadiazole derivatives exhibited up to 90% inhibition in breast and leukemia cancer cell lines .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both bacterial and fungal strains. This has been attributed to its ability to disrupt cellular processes in microorganisms. Research indicates that oxadiazole derivatives can outperform standard antibiotics in some cases .
- Anti-inflammatory and Analgesic Effects : Some derivatives have demonstrated anti-inflammatory properties, making them potential candidates for pain management therapies. The mechanism involves inhibition of inflammatory mediators .
Case Study 1: Anticancer Activity
A study conducted by Salahuddin et al. synthesized various substituted oxadiazoles and tested their anticancer activity against several cell lines. Among them, the derivative similar to this compound showed significant growth inhibition against CNS and renal cancer cells with a mean growth percentage reduction exceeding 95% .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, researchers evaluated a series of oxadiazole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited superior activity compared to traditional antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its structural features allow it to interact with cellular membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity
1,3,4-Oxadiazoles with halogenated aryl groups demonstrate notable cytotoxic effects. For example:
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) showed growth inhibition percentages (GP) of 98.74% and 95.37%, respectively, against CNS (SF-295), breast (MCF7), prostate (PC-3), and leukemia (SR) cancer cell lines at 10⁻⁵ M .
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives exhibited selective activity against liver cancer (Hep-G2), with one compound achieving an IC₅₀ of 2.46 μg/mL .
Key Insight: The position and electronegativity of substituents critically influence activity. The target compound’s 2,4-dichlorophenoxy group may enhance DNA intercalation or enzyme inhibition compared to simpler aryl substituents.
Central Nervous System (CNS) Depressant Activity
Electron-withdrawing groups (EWGs) at C2 and C5 positions correlate with CNS activity:
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) displayed potent antidepressant, anticonvulsant, and antianxiety effects without neurotoxicity .
Comparison: The target compound’s dichlorophenoxy group, though less electron-withdrawing than nitro groups, may still engage in hydrophobic interactions or modulate blood-brain barrier permeability.
Anti-inflammatory and Analgesic Activity
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole achieved 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
- Chlorophenyl-substituted oxadiazoles in carrageenan-induced edema models showed low ulcerogenicity, suggesting a favorable safety profile .
Structural Advantage: The target compound’s phenoxy linker may improve solubility and reduce gastrointestinal toxicity compared to ketone-based analogs.
Antimicrobial Activity
- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole exhibited EC₅₀ values of 1.98 μg/mL (Xac) and 0.17 μg/mL (Xoo), outperforming commercial fungicides .
- 2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1) showed exceptional activity against Xanthomonas oryzae (0.45 μg/mL) and Ralstonia solanacearum (1.67 μg/mL) .
Structural and Functional Analysis
Table 2: Role of Substituent Electronic Properties
Biological Activity
The compound 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C15H9Cl3N2O2
- Molecular Weight : 355.6 g/mol
- CAS Number : 338395-84-9
Anticancer Activity
Research indicates that 1,3,4-oxadiazoles exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. The compound under discussion has shown potential in inhibiting key enzymes such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- Telomerase
In a study assessing the structure-activity relationship (SAR) of oxadiazole derivatives, it was found that modifications to the oxadiazole ring can enhance anticancer efficacy. The compound demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are well-documented. The compound has been tested against various bacterial strains and fungi. Notably:
- It exhibited strong bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- The compound showed moderate activity against Gram-negative bacteria .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Moderate |
| Bacillus subtilis | Strong |
| Candida albicans | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been explored. In vitro studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting that this compound may also possess anti-inflammatory properties .
Case Studies
Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The compound demonstrated significant cytotoxicity at concentrations of 50 µM and 100 µM over a 24-hour period .
- Antimicrobial Efficacy : In a comparative study of antimicrobial agents, this compound showed superior efficacy against multiple bacterial strains compared to standard antibiotics .
Q & A
Q. What synthetic routes and reaction conditions optimize the yield of 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole?
The compound can be synthesized via nucleophilic substitution reactions involving intermediates like 5-chloromethyl-1,3,4-oxadiazole derivatives. For example:
- Method A : Reacting 5-chloromethyl-2-(4-chlorophenyl)-1,3,4-oxadiazole with 2,4-dichlorophenol under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) achieves yields >85% .
- Method B : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes) while maintaining yields of ~80% . Optimization factors include stoichiometric ratios (1:1.2 for nucleophile:electrophile), temperature (80–100°C), and solvent selection to minimize side reactions.
Q. How can NMR and IR spectroscopy resolve structural ambiguities in oxadiazole derivatives?
- ¹H NMR : Key signals include the oxadiazole methylene group (δ 4.5–5.5 ppm) and aromatic protons (δ 7.2–8.1 ppm). Splitting patterns distinguish substituents (e.g., 2,4-dichlorophenoxy methyl groups show coupling with adjacent oxadiazole protons) .
- IR : Absorbances at 1600–1650 cm⁻¹ (C=N stretch) and 750–800 cm⁻¹ (C-Cl stretch) confirm oxadiazole and chlorophenyl moieties . Contradictions in data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism; recrystallization or HPLC purification is recommended.
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Antibacterial : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli using broth microdilution (e.g., compound 4f in showed MIC = 12.5 mg/mL against S. aureus) .
- Antifungal : Mycelial growth inhibition tests (e.g., EC₅₀ values for rice bacterial leaf blight ranged from 9.89 to 63.95 μg/mL, depending on substituents) .
Advanced Research Questions
Q. How do substituents at the 5-position of the oxadiazole ring modulate anti-inflammatory activity?
- 4-Chlorophenyl substitution : Enhances activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin (64.3%) .
- 3,4-Dimethoxyphenyl substitution : Further increases activity (61.9%) due to electron-donating effects improving target binding . Structure-Activity Relationship (SAR) : Bulky electron-withdrawing groups (e.g., Cl) improve lipophilicity and membrane penetration, while methoxy groups enhance hydrogen bonding with cyclooxygenase (COX) enzymes.
Q. How can conflicting toxicity data (e.g., EC₅₀ variability) be resolved in oxadiazole derivatives?
Q. What mechanistic insights explain the ulcerogenic safety profile of oxadiazole anti-inflammatory agents?
Cyclized oxadiazole derivatives exhibit low ulcerogenicity (severity index 0.58–0.83 vs. 2.67 for indomethacin) due to reduced gastric COX-1 inhibition. Molecular docking studies suggest selective binding to COX-2 over COX-1, minimizing gastrointestinal damage .
Q. How can QSAR models guide the design of oxadiazole-based antifibrotic agents?
Quantitative structure-activity relationship (QSAR) models for MRTF/SRF inhibition highlight:
- Hydrophobic parameters (logP >3.5) correlate with enhanced potency.
- Sulfone groups improve solubility and target engagement (e.g., compound 21 in showed IC₅₀ <10 μM) .
- 3D-QSAR using CoMFA/CoMSIA can map steric and electrostatic fields to optimize substituent placement.
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis for time efficiency and column chromatography for purity.
- Data Validation : Cross-validate biological activity with orthogonal assays (e.g., enzymatic inhibition + cell-based models).
- Computational Tools : Employ Gaussian for DFT calculations of electronic properties and AutoDock for target binding simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
